2-{[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol
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Overview
Description
The compound “2-{[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple rings and functional groups. It includes a thiazol-2-yl group attached to a dichlorophenyl group, and another thiazol-4-ol group . The exact molecular structure would require more specific information or advanced computational chemistry tools to determine.Scientific Research Applications
- Application : Researchers have developed a continuous flow microreactor system for the nitration process of this compound. By optimizing parameters such as molar ratios, reaction temperature, and residence time, they achieved a 97% yield, surpassing traditional batch reactors. This efficient synthesis contributes to sustainable herbicide production .
- Application : These compounds selectively inhibit the COX-2 enzyme, making them potential candidates for managing inflammation-related conditions .
- Application : Researchers performed molecular docking studies on novel indolyl and oxochromenyl xanthenone derivatives. Some of these compounds exhibited anti-HIV-1 activity, highlighting their therapeutic potential .
- Application : These derivatives demonstrated significant antinociceptive effects in mice, particularly in thermal stimuli-induced pain. The compounds could be explored further for pain management .
- Application : A specific imidazole derivative exhibited good scavenging potential in a DPPH assay, comparable to ascorbic acid. Its antioxidant properties make it relevant for further investigation .
Herbicide Synthesis
Anti-Inflammatory Agents
Anti-HIV-1 Activity
Antinociceptive Properties
Antioxidant Potential
Future Directions
The future directions for research on this compound could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in various fields could be explored .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole and thiosemicarbazone derivatives are known to have potential anticancer activity with a mechanism of action related to inhibition of matrix metallo-proteinases, kinases, and anti-apoptotic bcl2 family proteins .
Biochemical Pathways
Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Some thiazole derivatives have shown growth inhibition activity against certain cancer cell lines .
properties
IUPAC Name |
2-[[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]methyl]-1,3-thiazol-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2OS2/c14-7-1-2-8(9(15)3-7)10-5-19-12(16-10)4-13-17-11(18)6-20-13/h1-3,5-6,18H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSRFLUJPLJNLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CSC(=N2)CC3=NC(=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol |
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